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Compound of Interest

Compound Name: Ethyl 2-(Benzylsulfanyl)acetate

Cat. No.: B3050824 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ethyl 2-(benzylsulfanyl)acetate is a thioether derivative of ethyl acetate with potential

applications in organic synthesis and pharmaceutical development. This technical guide

provides a comprehensive overview of its molecular structure, physicochemical properties, and

a probable synthetic route. While specific experimental data for this compound is not readily

available in the public domain, this guide extrapolates likely spectroscopic characteristics

based on structurally similar compounds. All quantitative data is presented in structured tables,

and a detailed experimental protocol for a plausible synthesis is provided.

Molecular Structure and Properties
Ethyl 2-(benzylsulfanyl)acetate, with the chemical formula C₁₁H₁₄O₂S, consists of a central

ethyl acetate core functionalized with a benzylsulfanyl group at the alpha-carbon. The

benzylsulfanyl moiety comprises a benzyl group (a benzene ring attached to a methylene

bridge) linked through a sulfur atom.

Table 1: Physicochemical Properties of Ethyl 2-(Benzylsulfanyl)acetate
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Property Value

Molecular Formula C₁₁H₁₄O₂S

Molecular Weight 210.29 g/mol

CAS Number 64178-30-7

Appearance Expected to be a colorless to pale yellow liquid

Boiling Point Not available

Melting Point Not available

Solubility
Expected to be soluble in organic solvents like

ethanol, diethyl ether, and acetone

Synthesis of Ethyl 2-(Benzylsulfanyl)acetate
A common and effective method for the synthesis of thioethers such as ethyl 2-
(benzylsulfanyl)acetate is the Williamson ether synthesis, adapted for sulfur nucleophiles.

This involves the reaction of a thiol with an alkyl halide in the presence of a base. For the

synthesis of the title compound, benzyl mercaptan (phenylmethanethiol) would serve as the

sulfur nucleophile and an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate,

as the electrophile.

Experimental Protocol:
Materials:

Benzyl mercaptan

Ethyl chloroacetate (or ethyl bromoacetate)

Potassium carbonate (K₂CO₃) or other suitable base (e.g., sodium hydride)

Acetone (or other suitable polar aprotic solvent)

Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)

Deionized water

Saturated aqueous sodium chloride solution (brine)

Procedure:

To a solution of benzyl mercaptan (1.0 equivalent) in acetone, add potassium carbonate (1.5

equivalents).

Stir the mixture at room temperature for 30 minutes.

Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer

chromatography (TLC).[1]

After completion of the reaction, cool the mixture to room temperature and filter to remove

the inorganic salts.

The filtrate is concentrated under reduced pressure to remove the acetone.

The residue is dissolved in diethyl ether and washed sequentially with deionized water and

brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

removed under reduced pressure to yield the crude ethyl 2-(benzylsulfanyl)acetate.

The crude product can be purified by column chromatography on silica gel using a suitable

eluent system (e.g., a mixture of hexane and ethyl acetate).

Synthesis Workflow:
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Caption: Synthesis workflow for Ethyl 2-(Benzylsulfanyl)acetate.

Spectroscopic Analysis (Predicted)
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While specific experimental spectra for ethyl 2-(benzylsulfanyl)acetate are not available, the

expected spectroscopic features can be predicted based on its structure and data from

analogous compounds.

¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts for Ethyl 2-(Benzylsulfanyl)acetate

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Ethyl -CH₃ ~1.2 Triplet 3H

S-CH₂-CO ~3.2 Singlet 2H

Benzyl -CH₂-S ~3.7 Singlet 2H

Ethyl -O-CH₂ ~4.1 Quartet 2H

Aromatic C-H ~7.2-7.4 Multiplet 5H

The predictions are based on the analysis of similar structures containing ethyl ester and

benzyl groups. The methylene protons adjacent to the sulfur and the carbonyl group are

expected to be singlets, while the ethyl group will show the characteristic triplet-quartet pattern.

The aromatic protons of the benzyl group will likely appear as a multiplet in the aromatic region.

¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts for Ethyl 2-(Benzylsulfanyl)acetate
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Carbon Atom Predicted Chemical Shift (δ, ppm)

Ethyl -CH₃ ~14

S-CH₂-CO ~35

Benzyl -CH₂-S ~36

Ethyl -O-CH₂ ~61

Aromatic C (quaternary) ~127

Aromatic CH ~128-129

Carbonyl C=O ~170

The carbonyl carbon of the ester is expected to be the most downfield signal. The methylene

carbons and the aromatic carbons will have distinct chemical shifts that can be used for

structural confirmation.

Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Frequencies for Ethyl 2-(Benzylsulfanyl)acetate

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

C=O (Ester) ~1735 Strong

C-O (Ester) ~1200-1100 Strong

C-S ~700-600 Weak to Medium

Aromatic C-H ~3100-3000 Medium

Aliphatic C-H ~3000-2850 Medium

Aromatic C=C ~1600, 1450 Medium to Weak

The most prominent peak in the IR spectrum is expected to be the strong absorption from the

ester carbonyl group.
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Mass Spectrometry
In mass spectrometry with electron ionization (EI-MS), the molecular ion peak (M⁺) for ethyl 2-
(benzylsulfanyl)acetate would be observed at m/z = 210. Key fragmentation patterns would

likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and the cleavage of the benzyl

group (C₇H₇⁺, m/z = 91), which is a very stable carbocation.

Signaling Pathways and Logical Relationships
The synthesis of ethyl 2-(benzylsulfanyl)acetate is a straightforward chemical transformation.

The logical relationship between the reactants and the product is depicted below.

Starting Materials

Benzyl Mercaptan

SN2 ReactionEthyl Chloroacetate

Base
(e.g., K2CO3)

Deprotonation of Thiol

Ethyl 2-(Benzylsulfanyl)acetateProduct Formation

Click to download full resolution via product page

Caption: Logical flow of the synthesis reaction.

Conclusion
Ethyl 2-(benzylsulfanyl)acetate is a molecule of interest with a structure amenable to

straightforward synthesis. While detailed experimental characterization is not widely published,

its structural features and spectroscopic properties can be reliably predicted based on

established principles of organic chemistry and data from analogous compounds. This guide

provides a foundational understanding for researchers and professionals working with this and

related thioether compounds. Further experimental work is warranted to fully characterize its

properties and explore its potential applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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